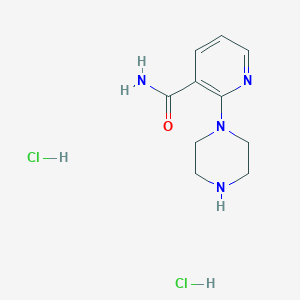

2-(1-piperazinyl)nicotinamide dihydrochloride

描述

属性

IUPAC Name |

2-piperazin-1-ylpyridine-3-carboxamide;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N4O.2ClH/c11-9(15)8-2-1-3-13-10(8)14-6-4-12-5-7-14;;/h1-3,12H,4-7H2,(H2,11,15);2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKOAMAYITCGTTH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC=N2)C(=O)N.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16Cl2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Synthesis of the 2-(1-Piperazinyl)nicotinamide Core Scaffold

The synthesis of the 2-(1-piperazinyl)nicotinamide core structure is a multi-step process that hinges on the strategic formation of key chemical bonds. The assembly of this scaffold can be approached through various routes, primarily involving the creation of the pyridine-piperazine bond and the subsequent or concurrent establishment of the nicotinamide (B372718) functional group.

The crucial bond connecting the pyridine (B92270) and piperazine (B1678402) rings is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This method is effective for attaching nitrogen nucleophiles to electron-deficient (hetero)aromatic rings mdpi.com. In this context, the piperazine acts as the nucleophile, and a pyridine ring bearing a suitable leaving group at the 2-position serves as the electrophile.

Commonly, a halogenated pyridine derivative, such as 2-chloropyridine, is employed. The reaction of 2-chloro-3-nitropyridine with piperazine, for instance, proceeds because the electron-withdrawing nitro group at the 3-position activates the 2-position, making it a strong electrophilic center for the nucleophilic attack by a nitrogen atom of piperazine nih.gov. Similarly, other 2-halonicotinic acid derivatives can serve as precursors for this linkage researchgate.net. The reaction is often carried out in a suitable solvent and may require heat or the presence of a base to facilitate the reaction.

The nicotinamide (pyridine-3-carboxamide) portion of the molecule can be incorporated using two primary strategies:

Sequential Approach (Post-Piperazine Addition): This route involves first forming the pyridine-piperazine linkage with a pyridine precursor that has a nitrile group (-CN) at the 3-position, such as 2-(piperazin-1-yl)pyridine-3-carbonitrile. The nitrile group is then converted into the primary amide. A documented method for this transformation involves heating the carbonitrile intermediate with concentrated sulfuric acid, followed by neutralization and extraction to yield the desired 2-(piperazin-1-yl)nicotinamide chemicalbook.com.

Convergent Approach (Pre-existing Amide): This strategy utilizes a starting material that already contains the nicotinamide moiety. A common precursor for this route is 2-chloronicotinamide chemicalbook.com. This compound can be reacted directly with piperazine in a nucleophilic aromatic substitution reaction, as described in section 2.1.1., to form the target scaffold in a single step.

The table below summarizes a synthetic route for the free base, 2-(1-piperazinyl)nicotinamide.

| Step | Precursor | Reagent(s) | Product | Yield | Reference |

| Amide Formation | 2-(piperazin-1-yl)pyridine-3-carbonitrile | conc. H₂SO₄, heat | 2-(1-Piperazinyl)nicotinamide | 47% | chemicalbook.com |

Nucleophilic substitution is the cornerstone for the synthesis of the core 2-(1-piperazinyl)nicotinamide scaffold. As detailed previously, the SNAr reaction between a 2-halopyridine derivative and piperazine is the most direct and widely applied method for creating the N-aryl bond between the two heterocyclic rings mdpi.comnih.gov.

While reductive amination is a powerful tool in synthetic chemistry, it is not typically employed for the formation of the primary pyridine-piperazine linkage in this scaffold. Instead, reductive amination is a key strategy for the subsequent derivatization of the scaffold, specifically for the N-alkylation of the secondary amine within the piperazine ring (see Section 2.3.1) mdpi.comnih.gov. This reaction involves treating the 2-(1-piperazinyl)nicotinamide with an aldehyde or ketone in the presence of a reducing agent.

Dihydrochloride (B599025) Salt Formation: Chemical Basis and Implications for Research Applications

The compound is frequently prepared and utilized as a dihydrochloride salt. This salt form arises from the reaction of the organic base, 2-(1-piperazinyl)nicotinamide, with two equivalents of hydrochloric acid (HCl) wikipedia.org. The piperazine moiety contains two basic nitrogen atoms, which are protonated by the acid to form a piperazinium dichloride nih.gov.

The conversion of the free base into its hydrochloride salt form is a common and highly advantageous practice in medicinal chemistry and for general research applications for several key reasons:

Enhanced Solubility : Hydrochloride salts are generally much more soluble in water and other polar solvents compared to their corresponding free bases wikipedia.orgpciti.insolubilityofthings.com. This increased solubility is crucial for facilitating dissolution in aqueous biological fluids and for preparing stock solutions for in vitro assays pciti.in.

Improved Stability : Many amine compounds have a longer shelf-life and greater chemical stability as hydrochloride salts wikipedia.org. Salt formation protects the reactive free amine groups from degradation, ensuring the integrity and purity of the compound over time pciti.invader-bg.com.

Higher Bioavailability : The enhanced solubility of hydrochloride salts often leads to better absorption in the gastrointestinal tract, which can result in higher bioavailability of the active compound in the bloodstream pciti.invader-bg.compharmaoffer.com.

Ease of Handling : Free bases can be oily or non-crystalline, whereas their salt forms are typically crystalline solids solubilityofthings.com. This solid nature makes them easier to handle, weigh accurately, and formulate vader-bg.com.

The table below outlines the research advantages conferred by dihydrochloride salt formation.

| Property | Free Base Form | Dihydrochloride Salt Form | Implication for Research |

| Water Solubility | Often low | High solubilityofthings.com | Easier to formulate in aqueous solutions for experiments. wikipedia.orgpciti.in |

| Chemical Stability | Less stable | More stable, longer shelf-life wikipedia.orgvader-bg.com | Ensures compound integrity during storage and use. |

| Physical Form | Can be oily or amorphous | Typically a crystalline solid solubilityofthings.com | Facilitates accurate weighing and handling. |

| Bioavailability | Variable | Often enhanced pharmaoffer.com | Improved absorption for in vivo studies. |

Exploration of Biological Activities and Molecular Mechanisms in Preclinical Studies

Enzymatic Modulatory Effects and Scaffolds

The nicotinamide (B372718) and piperazine (B1678402) components of 2-(1-piperazinyl)nicotinamide are integral to the structure of various enzymatic modulators. Research into structurally similar compounds suggests potential interactions with several key enzyme families.

Poly(ADP-ribose) Polymerase (PARP) Modulation

Nicotinamide, a fundamental part of the 2-(1-piperazinyl)nicotinamide structure, is a known inhibitor of Poly(ADP-ribose) Polymerase (PARP) enzymes. PARPs are crucial for DNA repair and cellular stress responses. Nicotinamide mimics the nicotinamide portion of the NAD+ substrate, thereby competing with it for the active site of PARP and inhibiting its activity. This inhibitory action can lead to synthetic lethality in cancer cells with deficient DNA repair pathways, such as those with BRCA1/2 mutations. While the specific effects of the 2-(1-piperazinyl) substitution on PARP inhibition have not been extensively detailed in publicly available research, the presence of the nicotinamide core suggests a potential for interaction with the PARP active site.

Sirtuin (SIRT1) Activation

The relationship between nicotinamide-containing compounds and Sirtuin 1 (SIRT1), a NAD+-dependent deacetylase, is complex. In enzymatic assays, nicotinamide acts as a direct inhibitor of SIRT1 by binding to its active site. However, within a cellular context, nicotinamide can also serve as a precursor for NAD+ biosynthesis through the salvage pathway. An increase in cellular NAD+ levels can, in turn, lead to the activation of SIRT1. nih.gov Therefore, the effect of a compound like 2-(1-piperazinyl)nicotinamide on SIRT1 activity in a biological system could be multifaceted, potentially exhibiting either inhibitory or activating properties depending on the cellular environment and its metabolic processing. The impact of the piperazine substitution on this dual-faceted interaction remains an area for further investigation.

Nicotinamide Phosphoribosyltransferase (NAMPT) Activation and Inhibition

Nicotinamide Phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the NAD+ salvage pathway, which recycles nicotinamide back into NAD+. As such, modulators of NAMPT can have significant effects on cellular metabolism and signaling. Preclinical studies have explored compounds with structural similarities to 2-(1-piperazinyl)nicotinamide as NAMPT inhibitors. For instance, research comparing azaindole-piperidine and azaindole-piperazine motif compounds found that the piperazine-containing analog exhibited weaker inhibitory activity against NAMPT than its piperidine (B6355638) counterpart, with an IC50 value of 5.06 μM. nih.gov This suggests that while the piperazinyl-nicotinamide scaffold can interact with NAMPT, the specifics of the substitution are critical for potent inhibition. Conversely, other studies have identified piperazine derivatives as potential positive allosteric modulators (N-PAMs) of NAMPT, which bind to a "rear channel" of the enzyme to enhance its activity. nih.gov This dual potential for inhibition and activation highlights the nuanced structure-activity relationships governing NAMPT modulation by this class of compounds.

Kinase Inhibitory Potentials

The pyridine (B92270) carboxamide and piperazine moieties are prevalent scaffolds in the design of kinase inhibitors. Numerous preclinical studies have demonstrated the potential of these structural motifs to interact with the ATP-binding site of various kinases. For example, derivatives of pyridine-2-carboxamide have been identified as potent and selective inhibitors of c-Jun NH2-terminal kinases (JNKs). drugbank.com Similarly, pyrazine-2-carboxamide derivatives have shown inhibitory activity against several tyrosine kinases, including AXL receptor tyrosine kinase 1 (AXL1) and tyrosine kinase receptor A (TRKA). In one study, a 3-amino-N-phenylpyrazine-2-carboxamide derivative inhibited AXL1 activity by 41% and TRKA activity by 34% at a concentration of 10 µM. ajchem-a.com The 2-(1-piperazinyl)nicotinamide structure, combining a pyridine carboxamide with a piperazine ring, therefore holds theoretical potential for kinase inhibition, though specific targets and potency have yet to be fully elucidated.

Receptor Ligand Interactions of Structurally Similar Compounds

The arylpiperazine substructure is a well-established pharmacophore for targeting various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) receptors.

Serotonin Receptor Affinity, including 5-HT6 Receptor Antagonism

Dopamine (B1211576) Receptor Modulation

While preclinical studies focusing specifically on 2-(1-piperazinyl)nicotinamide dihydrochloride (B599025) are not extensively detailed in the available literature, its core structure as an arylpiperazine derivative provides a basis for understanding its potential interactions with dopamine receptors. The arylpiperazine scaffold is a well-established pharmacophore known to interact with dopaminergic and serotonergic systems, forming the basis of numerous centrally acting therapeutic agents. nih.govnih.gov

Molecular modeling and docking studies of various arylpiperazine compounds have elucidated a general mechanism of interaction with the dopamine D2 receptor. bg.ac.rsnih.gov A critical interaction involves the protonated nitrogen atom within the piperazine ring, which typically forms a salt bridge with a conserved aspartic acid residue (Asp 86) in the third transmembrane domain of the receptor. bg.ac.rsnih.gov

Furthermore, the aromatic portion of the arylpiperazine moiety engages in what are known as edge-to-face interactions with aromatic amino acid residues within the receptor's binding pocket, such as phenylalanine (Phe 178), tryptophan (Trp 182), and tyrosine (Tyr 216). bg.ac.rsnih.gov These interactions are significant stabilizing forces that contribute to the binding affinity of the ligand. bg.ac.rsnih.gov The nature and position of substituents on the aryl ring can modulate this binding; electron-donating groups may enhance affinity, whereas bulky substituents can cause steric hindrance, reducing it. bg.ac.rsnih.gov

The arylpiperazine binding site within the D2 receptor is understood to consist of an orthosteric binding pocket, where the core of the ligand docks, and potentially a non-canonical accessory binding site. nih.gov For the nicotinamide portion of 2-(1-piperazinyl)nicotinamide, studies on nicotinamide itself have suggested that at high concentrations, it may exert some antagonistic effects on dopamine receptors in vivo. nih.gov This was observed through a decreased ratio of radioligand accumulation in the dopaminergic corpus striatum versus the non-dopaminergic cerebellum in mice. nih.gov However, the direct translation of these findings to the more complex derivative, 2-(1-piperazinyl)nicotinamide dihydrochloride, requires specific investigation.

Anti-infective and Antiparasitic Research Applications of Piperazine-Containing Compounds

The piperazine ring is a prevalent structural motif in a wide array of compounds investigated for anti-infective and antiparasitic properties. Its presence in a molecule's structure often imparts favorable pharmacokinetic properties and provides a versatile scaffold for synthetic modification to optimize activity against various pathogens. nih.gov

Antiviral Activities

Piperazine derivatives have been a significant area of focus in the development of novel antiviral agents, demonstrating activity against a broad spectrum of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis C Virus (HCV), and rhinoviruses. nih.govmdpi.com The mechanism of action varies depending on the specific derivative and the viral target. For instance, some piperazine-containing compounds act as chemokine receptor inhibitors, blocking viral entry into host cells, while others inhibit key viral enzymes like reverse transcriptase or protease. nih.govresearchgate.net

Several studies have identified piperazine derivatives with potent antiviral efficacy. Diarylpyrimidine derivatives bearing a piperazine moiety have been discovered as highly potent HIV-1 non-nucleoside reverse transcriptase inhibitors, with some compounds showing activity in the picomolar range. nih.gov In the context of HCV, a tropolone (B20159) derivative with a methyl piperazine group was found to be a potent inhibitor of the viral helicase enzyme. nih.gov Other research has focused on developing piperazine-based compounds as inhibitors of the SARS-CoV-2 main protease (Mpro/3CLpro), a critical enzyme for viral replication. mdpi.com

| Compound Class/Derivative | Viral Target | Mechanism of Action | Reported Activity (IC₅₀/EC₅₀) | Reference |

|---|---|---|---|---|

| Diarylpyrimidine-piperazine derivative | HIV-1 | Non-nucleoside reverse transcriptase inhibitor | EC₅₀ = 0.0014 µM | nih.gov |

| Piperazine-containing tropolone analogue | Hepatitis C Virus (HCV) | Helicase inhibition | IC₅₀ = 3.2 µM | nih.gov |

| SDZ 880-061 | Human Rhinovirus (HRV) | Capsid binding, interferes with attachment | Inhibited 85% of 89 serotypes at ≤ 3 µg/ml | mdpi.com |

| Flavonoid-piperazine sulfonate (S19) | Tobacco Mosaic Virus (TMV) | Binds to TMV, affects self-assembly | EC₅₀ = 110.4 µg/mL (Curative) | researchgate.net |

| 1,3,5-triazine-piperazine derivative (C35) | Potato Virus Y (PVY) | Inactivation activity | 85.8% inactivation at 500 µg/mL | acs.org |

Anthelmintic Properties

Piperazine and its salts are among the earliest and most well-known anthelmintic agents, particularly for treating infections caused by roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis). The primary mechanism of action for piperazine's anthelmintic effect is the paralysis of the parasites. It acts as an agonist on the inhibitory GABA (γ-aminobutyric acid) receptors located on the muscle membranes of helminths. This leads to hyperpolarization of the nerve endings and results in a flaccid paralysis of the worm. The paralyzed parasite is then unable to maintain its position in the host's intestinal lumen and is expelled live by normal peristalsis. The selectivity of piperazine for helminths is attributed to the fact that vertebrates primarily use GABA in the central nervous system, and the helminth GABA receptor isoform differs from that of vertebrates.

Research has expanded beyond simple piperazine salts to synthesized derivatives with the aim of identifying more potent agents. Studies investigating 1,4-disubstituted piperazine derivatives have shown promising in vitro activity against species like Eisenia fetida, which is used as a model organism. nih.gov Similarly, benzimidazole (B57391) compounds incorporating a piperazine fragment have demonstrated exceptional efficacy against Trichinella spiralis larvae, with some derivatives showing significantly greater activity than the reference drug albendazole.

| Compound | Target Organism | Mechanism of Action | Key Finding | Reference |

|---|---|---|---|---|

| Piperazine | Ascaris lumbricoides, Enterobius vermicularis | GABA receptor agonist, causing flaccid paralysis | Paralyzes worm, allowing for expulsion from host | |

| 1,4-disubstituted piperazine derivatives | Eisenia fetida (model) | Not specified | Promising activity at 5mg/ml compared to piperazine citrate | nih.gov |

| Benzimidazole-piperazine derivative (Compound 7c) | Trichinella spiralis (muscle larvae) | Tubulin modulation suspected | 92.7% reduction in parasite activity at 100 µg/mL |

Antimalarial and Antischistosomal Investigations

The piperazine scaffold is a key feature in compounds developed to combat parasitic diseases like malaria and schistosomiasis. nih.gov In antimalarial research, piperazine-containing 4(1H)-quinolones have been developed that show potent activity and enhanced solubility compared to earlier compounds. Some of these derivatives were curative in in vivo murine models of malaria and also demonstrated activity against the liver stages of the Plasmodium parasite. Other studies have synthesized piperazine-tethered thiazole (B1198619) compounds, identifying hits with potent activity against chloroquine-resistant strains of P. falciparum. The mechanism for some aryl piperazine derivatives is thought to involve binding to the active site of the Plasmodium plasmepsin II enzyme.

Interestingly, the biological similarities between Plasmodium parasites and Schistosoma blood flukes, particularly in their hemoglobin degradation pathways, have prompted the investigation of antimalarial compounds for antischistosomal activity. nih.gov Pyrido[1,2-a]benzimidazole (PBI) derivatives containing a piperazine side-chain have shown promising dual in vitro activity against both P. falciparum and adult Schistosoma mansoni. nih.gov Furthermore, the established antimalarial drug pyronaridine, which contains a piperazine-like ring system, has demonstrated significant activity against both larval and adult stages of S. mansoni in preclinical models and showed potential efficacy against S. haematobium in a pilot trial.

| Compound Class/Derivative | Target Organism | Reported Activity | Reference |

|---|---|---|---|

| N-Phenylpiperazinyl-4(1H)-quinolone (8a) | P. falciparum (W2 strain) | EC₅₀ = 4.5 nM | |

| Piperazine-tethered thiazole (2291-61) | P. falciparum (Dd2, resistant) | EC₅₀ = 102 nM | |

| Pyrido[1,2-a]benzimidazole-piperazine (33) | P. falciparum (NF54 strain) | IC₅₀ = 0.012 µM | nih.gov |

| Pyrido[1,2-a]benzimidazole-piperazine derivatives | S. mansoni (adult) | >70% inhibition of worm viability at 10 µM | nih.gov |

| Pyronaridine | S. mansoni (schistosomula) | IC₅₀ < 10 µM |

Anti-Pneumocystis Efficacy

Preclinical research has identified piperazine-containing compounds as highly effective agents against Pneumocystis, the fungus responsible for Pneumocystis pneumonia (PCP). A significant class of these compounds are the piperazine-linked bisbenzamidines, which were designed as structural analogues of the established anti-Pneumocystis drug, pentamidine. nih.govbg.ac.rs The central 1,4-piperazinediyl moiety was introduced to restrict the conformational flexibility of the molecule, which proved to be a successful strategy for enhancing activity.

In vitro assays measuring ATP levels in P. carinii demonstrated that many of these piperazine-linked derivatives were more potent and less toxic than pentamidine. nih.gov Subsequent in vivo studies using an immunosuppressed mouse model of pneumocystosis confirmed these findings. nih.govbg.ac.rs Several compounds, when administered at doses of 10 mg/kg, produced a marked reduction in fungal burden, with some achieving over a 100-fold decrease. nih.gov One particularly effective compound, designated '100', was highly efficacious at 20 and 40 mg/kg, causing a greater than 1,000-fold reduction in the infection and improving survival rates compared to pentamidine-treated mice. nih.govbg.ac.rs These studies underscore the potential of piperazine-based structures in the development of new therapies for PCP. bg.ac.rs

| Compound | Key Structural Feature | In Vivo Outcome | Reference |

|---|---|---|---|

| Compounds 01, 04, 100, 101 | Piperazine- or Alkanediamide-linked bisbenzamidines | Marked efficacy and significant increase in survival vs. controls at 10 mg/kg | nih.govbg.ac.rs |

| Compound 100 | Alkanediamide-linked bisbenzamidine | >1,000-fold reduction in fungal burden at 20 and 40 mg/kg | nih.govbg.ac.rs |

| Compounds 01, 02, 04, 06 | Piperazine-linked bisbenzamidines | Marked (>100-fold) or moderate (>10-fold) reduction in fungal burden at 10 mg/kg | nih.gov |

Antibacterial and Antitubercular Studies

The piperazine nucleus is integral to the structure of many compounds explored for their antibacterial and antitubercular activities. In the fight against tuberculosis, piperazine derivatives have been designed to target essential mycobacterial enzymes. One strategy involves creating analogues of pyrazinamide, a first-line antitubercular drug, leading to the synthesis of piperazine/homopiperazine-containing benzamide (B126) derivatives with significant activity against Mycobacterium tuberculosis H37Ra, showing inhibitory concentrations (IC₅₀) in the low micromolar range.

Another critical target is the enzyme DprE1, which is involved in the synthesis of the mycobacterial cell wall. Piperazine-containing benzothiazinones, such as PBTZ169 and its analogue TZY-5-84, are potent inhibitors of DprE1. These compounds exhibit powerful bactericidal activity at nanomolar concentrations against both drug-sensitive and drug-resistant clinical isolates of M. tuberculosis. In murine infection models, TZY-5-84 was found to be as efficacious as the parent compound PBTZ169 at a lower dose.

Beyond tuberculosis, novel quinoline-piperazine hybrids have been synthesized and evaluated against various bacterial strains. Certain derivatives displayed significant inhibitory activity against both Gram-positive and Gram-negative bacteria, including drug-resistant strains, with minimum inhibitory concentrations (MIC) in the sub-micromolar range, suggesting their potential as broad-spectrum antibacterial agents.

| Compound Class/Derivative | Bacterial Target | Mechanism of Action | Reported Activity (MIC/IC₅₀) | Reference |

|---|---|---|---|---|

| Substituted Benzamide-Piperazine (6a, 6e, 6h, 6j, 6k) | M. tuberculosis H37Ra | Not specified (Pyrazinamide-inspired) | IC₅₀ = 1.35 to 2.18 µM | |

| Benzothiazinone (TZY-5-84) | M. tuberculosis H37Rv & clinical isolates | DprE1 inhibitor | MIC = 0.014 to 0.015 mg/L | |

| Benzothiazinone-N-(amino)piperazine (1o) | M. tuberculosis H37Rv & MDR isolates | Not specified (DprE1 inhibition likely) | MIC < 0.016 µg/mL | |

| Quinoline-piperazine-sulfonamide (10g) | S. aureus, S. pyogenes | Not specified | MIC = 0.03 µg/mL | |

| 1-(5-isoquinolinesulfonyl)piperazine analogue | M. tuberculosis | IMPDH inhibitor | Inhibits Inosine-5′-monophosphate dehydrogenase |

General Biological Responses of Nicotinamide Derivatives

Nicotinamide, the amide form of vitamin B3, and its derivatives are integral to numerous biological processes. researchgate.net As a precursor to the coenzymes nicotinamide adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), it plays a crucial role in cellular metabolism, energy production, and redox reactions. researchgate.netnih.gov These fundamental roles underpin the diverse biological activities exhibited by nicotinamide derivatives, including anti-inflammatory, antioxidant, and anticancer properties observed in preclinical research. researchgate.netnih.gov

Nicotinamide derivatives have demonstrated significant anti-inflammatory properties across various in vitro models. A primary mechanism observed is the potent inhibition of pro-inflammatory cytokines. nih.gov In studies using human whole blood stimulated with endotoxin, nicotinamide dose-dependently inhibited the production of Interleukin-1β (IL-1β), Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). nih.gov At certain concentrations, the response for IL-1β, IL-6, and TNF-α was reduced by over 95%. nih.gov

Further research in human placental tissues treated with lipopolysaccharide (LPS) confirmed these findings, showing that nicotinamide significantly reduced the release and gene expression of TNF-α, IL-6, and IL-8. nih.gov This study also noted a reduction in the release of prostaglandins (B1171923) PGE(2) and PGF(2)α, as well as the expression of cyclooxygenase-2 (COX-2) mRNA. nih.gov While some anti-inflammatory effects of nicotinamide have been hypothesized to stem from its inhibition of poly (ADP-ribose) polymerase (PARP), a DNA repair enzyme, some studies have shown that cytokine inhibition can occur independently of PARP inhibition. nih.gov Instead, the anti-inflammatory actions in some tissues have been linked to the activation of the O subfamily of Forkhead/winged helix transcription factors (FoxO), specifically FoxO3. nih.govresearchgate.net

The table below summarizes the observed inhibitory effects of nicotinamide on key inflammatory mediators in a cell-based model.

| Inflammatory Mediator | Model System | Observation | Reference(s) |

| IL-1β | Human Whole Blood | >95% reduction in response | nih.gov |

| IL-6 | Human Whole Blood | >95% reduction in response | nih.gov |

| IL-6 | Human Placental Tissue | Significant reduction in release & gene expression | nih.gov |

| IL-8 | Human Whole Blood | ~85% reduction in response | nih.gov |

| IL-8 | Human Placental Tissue | Significant reduction in release & gene expression | nih.gov |

| TNF-α | Human Whole Blood | >95% reduction in response | nih.gov |

| TNF-α | Human Placental Tissue | Significant reduction in release & gene expression | nih.gov |

| COX-2 | Human Placental Tissue | Reduction in mRNA expression | nih.gov |

The role of nicotinamide derivatives as antioxidants is well-documented, primarily through their function in cellular redox reactions and their ability to mitigate oxidative stress. researchgate.netnih.gov Nicotinamide acts as a precursor to NAD and NADPH, which are essential for maintaining the cellular antioxidant defense system. nih.gov

In preclinical studies, nicotinamide treatment has been shown to protect cells from oxidative damage by reducing levels of reactive oxygen species (ROS). nih.gov Research on human placental tissue demonstrated that nicotinamide could attenuate both basal and LPS-induced oxidative stress. nih.gov This was evidenced by a reduction in the release of 8-isoprostane, a marker of lipid peroxidation, and an increase in the gene expression of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), glutathione (B108866) peroxidase (GPx), and catalase (CAT). nih.gov By bolstering these endogenous antioxidant defenses, nicotinamide derivatives help protect cells from the harmful effects of oxidative damage. nih.gov

A growing body of preclinical research has focused on the synthesis and evaluation of novel nicotinamide derivatives as potential anticancer agents. nih.gov These studies have demonstrated that specific derivatives exhibit cytotoxic and anti-proliferative effects against a range of human cancer cell lines. nih.govtandfonline.com

For instance, a series of newly designed nicotinamide derivatives showed promising cytotoxic activities against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines. tandfonline.comnih.gov The mechanism for some of these compounds is linked to the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key protein in angiogenesis, which is the formation of new blood vessels that tumors need to grow. tandfonline.commdpi.com

Other research has highlighted the efficacy of nicotinamide-based diamides against lung cancer cell lines (NCI-H460, A549, and NCI-H1975), with some compounds showing stronger inhibitory activity than the reference drug 5-fluorouracil. nih.gov Furthermore, studies have identified pyridine-linked nicotinamide derivatives with potent activity against human breast (MCF-7) and cervical (HeLa) cancer cells. researchgate.net The antitumor activity of these compounds is often associated with the induction of apoptosis, or programmed cell death. nih.gov

The following table presents a selection of research findings on the cytotoxic activity of various nicotinamide derivatives in different cancer cell lines.

| Derivative Type / Compound | Target Cancer Cell Line(s) | Key Finding (IC₅₀ Value) | Reference(s) |

| Nicotinamide Derivative (Compound 10) | HCT-116 (Colon) | 15.4 µM | tandfonline.comnih.gov |

| Nicotinamide Derivative (Compound 10) | HepG2 (Liver) | 9.8 µM | tandfonline.comnih.gov |

| Nicotinamide Derivative (Compound 7) | HCT-116 (Colon) | 15.7 µM | tandfonline.comnih.gov |

| Nicotinamide Derivative (Compound 7) | HepG2 (Liver) | 15.5 µM | tandfonline.comnih.gov |

| Nicotinamide-based Diamide (Compound 4d) | NCI-H460 (Lung) | 4.07 ± 1.30 µg/mL | nih.gov |

| Nicotinamide-based Diamide (Compound 4d) | A549 (Lung) | 13.09 ± 2.45 µg/mL | nih.gov |

| 4-chloro substituted analogue (Compound 7i) | MCF-7 (Breast) | 0.119 ± 0.58 µM | researchgate.net |

| 4-chloro substituted analogue (Compound 7i) | HeLa (Cervical) | 0.135 ± 0.13 µM | researchgate.net |

Investigation of NF-κB Activation Pathway Modulation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of gene expression involved in inflammation, immune responses, and cell survival. nih.govmdpi.com Given its central role in the inflammatory process, the modulation of this pathway is a key area of investigation for anti-inflammatory compounds.

The interaction between nicotinamide derivatives and the NF-κB pathway appears to be complex and potentially context-dependent. Some studies investigating the anti-inflammatory effects of nicotinamide have found that its mechanism of action can be independent of NF-κB inhibition. For example, in a study using human placental tissue, nicotinamide exerted its anti-inflammatory and antioxidant effects without altering NF-κB activation, pointing instead to the activation of the FoxO3 transcription factor. nih.gov

In contrast, other research suggests a direct modulatory role. A study on a mouse model of brain injury found that nicotinamide treatment reduced neuroinflammation and secondary neurodegeneration by inhibiting the RAGE/JNK/NF-κB signaling pathway. nih.gov In this model, the injury-induced inflammatory response, characterized by the activation of microglia and astrocytes and the production of pro-inflammatory mediators, was suppressed by nicotinamide. nih.gov This suggests that in certain pathological conditions, particularly within the central nervous system, nicotinamide can directly interfere with the signaling cascade that leads to NF-κB activation. nih.gov These differing findings indicate that the effect of nicotinamide derivatives on the NF-κB pathway may vary depending on the cell type, tissue environment, and the specific pathological stimulus.

Structure Activity Relationship Sar Studies of 2 1 Piperazinyl Nicotinamide Derivatives

Methodological Frameworks for SAR Analysis in Chemical Biology

The SAR analysis of 2-(1-piperazinyl)nicotinamide derivatives employs a variety of methodological frameworks common in chemical biology. These approaches are designed to correlate the chemical structure of a compound with its biological activity. A primary technique involves the parallel synthesis of a library of analogs where specific parts of the molecule, such as the piperazine (B1678402) or nicotinamide (B372718) rings, are systematically modified.

Computational methods, including molecular docking, are also pivotal in SAR studies. nih.gov These in silico techniques predict the binding orientation of derivatives within the active site of a target protein, providing insights into the intermolecular interactions that drive biological activity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) models are often developed to statistically link the physicochemical properties of the compounds with their biological efficacy.

Influence of Substituent Variations on Biological Efficacy and Selectivity

The biological profile of 2-(1-piperazinyl)nicotinamide derivatives can be significantly modulated by introducing various substituents on the piperazine and nicotinamide moieties. These modifications can affect the compound's affinity for its target, as well as its pharmacokinetic properties.

Research on analogous piperazine-containing compounds has demonstrated that substitutions on the piperazine ring can have a pronounced effect on receptor affinity. nih.gov For instance, the introduction of small alkyl groups can enhance potency. nih.gov In the context of 2-(1-piperazinyl)nicotinamide, modifying the piperazine ring with different functional groups could lead to derivatives with improved biological activity.

The following table illustrates hypothetical SAR data for novel 2-(1-piperazinyl)nicotinamide derivatives with substitutions on the piperazine ring, based on common findings in medicinal chemistry.

| Compound | R1 | R2 | Biological Activity (IC50, nM) |

| 1 | H | H | 150 |

| 2 | CH3 | H | 75 |

| 3 | CH2CH3 | H | 50 |

| 4 | H | CH3 | 120 |

| 5 | OCH3 | H | 200 |

Stereochemistry plays a critical role in the biological activity of many chiral compounds, and 2-(1-piperazinyl)nicotinamide derivatives are no exception. The introduction of a chiral center, for example, by substitution on the piperazine ring, can result in enantiomers with significantly different potencies. It is often observed that one enantiomer (the eutomer) is significantly more active than the other (the distomer). nih.gov

Studies on similar piperazine derivatives have shown that the activity can reside predominantly in one enantiomer. nih.gov For example, in a series of piperazinyl quinazolin-4-(3H)-one derivatives, the R enantiomer was found to be the more active isomer. nih.gov This highlights the importance of stereoselective synthesis and the evaluation of individual enantiomers in the drug development process.

The table below presents hypothetical data on the enantiomeric potency of a chiral 2-(1-piperazinyl)nicotinamide derivative.

| Compound | Enantiomer | Biological Activity (IC50, nM) |

| 6 | Racemic | 80 |

| 6a | (R)-enantiomer | 20 |

| 6b | (S)-enantiomer | 350 |

Positional isomerism, which involves changing the position of substituents on the nicotinamide ring, can have a profound impact on the biological profile of 2-(1-piperazinyl)nicotinamide derivatives. The position of the piperazinyl group on the pyridine (B92270) ring is a key determinant of activity. Moving the piperazinyl moiety from the 2-position to other positions (e.g., 3- or 4-) would likely alter the molecule's interaction with its biological target.

Research on other heterocyclic compounds has shown that even minor changes in the position of a substituent can lead to significant differences in biological activity. nih.gov For instance, in a series of oxazolidinone derivatives, a linearly attached benzotriazole derivative showed more potency compared to an angularly attached one. nih.gov This underscores the sensitivity of biological systems to the spatial arrangement of functional groups.

Conformational Analysis and Molecular Recognition Elements of the Scaffold

The three-dimensional conformation of the 2-(1-piperazinyl)nicotinamide scaffold is a critical factor in its ability to bind to its biological target. Conformational analysis helps to identify the low-energy, biologically active conformation of the molecule. The piperazine ring typically exists in a chair conformation, and the orientation of substituents (axial vs. equatorial) can influence binding affinity.

Advanced Analytical Methodologies for Research on 2 1 Piperazinyl Nicotinamide Dihydrochloride

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for the separation and quantification of 2-(1-piperazinyl)nicotinamide dihydrochloride (B599025) from complex mixtures. The choice of technique is contingent on the volatility, polarity, and concentration of the analyte.

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. While direct analysis of 2-(1-piperazinyl)nicotinamide dihydrochloride by GC-MS may be challenging due to its polarity and relatively high molecular weight, derivatization can be employed to enhance its volatility.

Research Findings: Although specific GC-MS studies on this compound are not widely published, methods developed for related piperazine (B1678402) derivatives can be adapted. For instance, the analysis of piperazine and its derivatives often involves derivatization with reagents like trifluoroacetic anhydride (TFAA) to increase volatility. A typical GC-MS method would involve a capillary column, such as a DB-5ms, with a temperature-programmed oven to ensure optimal separation. The mass spectrometer, operating in electron ionization (EI) mode, would provide characteristic fragmentation patterns aiding in structural confirmation.

Table 1: Postulated GC-MS Parameters for Derivatized this compound

| Parameter | Value |

|---|---|

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial temp. 150°C, ramp to 280°C |

| Ionization Mode | Electron Ionization (EI) |

| Detector | Mass Spectrometer |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) are highly sensitive and selective methods for the quantification of non-volatile compounds in complex matrices. These techniques are well-suited for the direct analysis of this compound.

Research Findings: In a synthesis study of the free base, 2-(piperazin-1-yl)nicotinamide, LC-MS was used to confirm the product. chemicalbook.com The analysis yielded a protonated molecule [M+H]+ at an m/z of 207.4, which corresponds to the molecular weight of the free base (206.24 g/mol ). chemicalbook.comnih.gov For quantitative analysis, a UPLC-MS/MS method could be developed. This would typically involve a reversed-phase column (e.g., C18) and a mobile phase consisting of an aqueous component with a buffer (e.g., formic acid or ammonium formate) and an organic solvent (e.g., acetonitrile or methanol). The mass spectrometer would be operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.

Table 2: LC-MS Data for 2-(piperazin-1-yl)nicotinamide

| Parameter | Value | Reference |

|---|---|---|

| Ionization Mode | Electrospray (ES+) | chemicalbook.com |

| Observed Ion [M+H]+ | 207.4 m/z | chemicalbook.com |

| Retention Time | 1.03 min | chemicalbook.com |

High-performance liquid chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is a robust and widely used technique for the separation, identification, and quantification of pharmaceutical compounds.

Research Findings: While a specific HPLC method for this compound is not detailed in the available literature, methods for the analysis of nicotinamide (B372718) and piperazine derivatives are well-established. sielc.comcreative-proteomics.comnih.govhelixchrom.com A suitable RP-HPLC method would likely utilize a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution. nih.gov Detection is typically achieved using a UV detector, with the wavelength set to one of the absorption maxima of the compound. For nicotinamide, absorption maxima are observed around 210 nm and 260 nm.

Table 3: Proposed RP-HPLC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile : Phosphate (B84403) Buffer (pH adjusted) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~260 nm |

| Temperature | Ambient |

Thin-layer chromatography (TLC) is a simple, rapid, and cost-effective technique for the qualitative analysis and separation of compounds. It is often used for reaction monitoring and purity assessment.

Research Findings: Specific TLC data for this compound is not readily available. However, TLC methods have been developed for various piperazine derivatives. researchgate.netresearchgate.netpageplace.denih.govunodc.org For a compound of this polarity, a silica gel plate would likely be used as the stationary phase. The mobile phase would be a mixture of polar and non-polar solvents, with the exact composition optimized to achieve good separation. For instance, a mobile phase of butanol-acetic acid-water has been used for the separation of a related piperazine derivative. nih.gov Visualization can be achieved under UV light, often at 254 nm, especially given the UV-active nicotinamide portion of the molecule.

Table 4: General TLC System for Piperazine Derivatives

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | A mixture of polar and non-polar organic solvents (e.g., Butanol:Acetic Acid:Water) |

| Visualization | UV light (254 nm) |

Spectroscopic Characterization Methods

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Research Findings: While an experimental IR spectrum for this compound is not published, the expected characteristic absorption bands can be predicted based on its structure, which contains a nicotinamide and a piperazine dihydrochloride moiety. The spectrum would likely exhibit characteristic peaks for the N-H stretching of the amide and the piperazinium salt, C=O stretching of the amide, C-N stretching, and aromatic C-H and C=C stretching from the pyridine (B92270) ring. The IR spectrum of nicotinamide shows characteristic peaks for the amide group, and the spectrum of piperazine dihydrochloride provides information on the vibrations of the protonated piperazine ring.

Table 5: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch (Amide & Piperazinium) | 3400-3100 (broad) |

| C-H Stretch (Aromatic) | 3100-3000 |

| C=O Stretch (Amide) | ~1680 |

| C=C and C=N Stretch (Aromatic Ring) | 1600-1450 |

| C-N Stretch | 1400-1200 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of "this compound". It provides detailed information about the carbon-hydrogen framework of the molecule.

In ¹H-NMR spectroscopy, the proton signals of the nicotinamide and piperazine rings are expected in distinct regions of the spectrum. The aromatic protons on the nicotinamide ring would appear in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring current. The specific coupling patterns (doublets, triplets, or doublet of doublets) and coupling constants (J-values) would allow for the unambiguous assignment of each proton on the pyridine ring. The protons of the piperazine ring are expected to appear more upfield, generally in the range of 3.0 to 4.0 ppm. As the molecule is a dihydrochloride salt, the amine protons of the piperazine ring will be protonated, which can lead to signal broadening and potential coupling with adjacent methylene protons. The amide (-CONH₂) protons of the nicotinamide moiety would likely appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.

¹³C-NMR spectroscopy provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom. The aromatic carbons of the nicotinamide ring would resonate in the downfield region (typically 120-160 ppm). The carbonyl carbon of the amide group would be observed even further downfield, usually above 160 ppm. The aliphatic carbons of the piperazine ring would appear in the upfield region of the spectrum, typically between 40 and 60 ppm. Dynamic NMR studies on similar piperazine derivatives have shown that conformational changes, such as ring inversion or restricted rotation around the amide bond, can lead to the broadening or splitting of NMR signals at different temperatures. nih.gov

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Nicotinamide Ring H | 7.0 - 9.0 | m |

| Piperazine Ring H (Axial/Equatorial) | 3.0 - 4.0 | m |

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (C=O) | > 160 |

| Nicotinamide Ring C | 120 - 160 |

Mass Spectrometry (MS, FAB Mass)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For "this compound" (Molecular Formula: C₁₀H₁₆Cl₂N₄O), the molecular weight is 279.17 g/mol . appchemical.com

In a typical mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) corresponding to the free base, 2-(1-piperazinyl)nicotinamide, after the loss of the two hydrochloride moieties. The fragmentation pattern would be characteristic of the nicotinamide and piperazine structures. researchgate.net Common fragmentation pathways would involve the cleavage of the piperazine ring and the bond connecting the piperazine and nicotinamide rings. The piperazine ring itself can undergo characteristic fragmentation, leading to ions corresponding to the loss of ethylene or ethylenimine fragments. nist.gov The nicotinamide portion can fragment through the loss of the amide group or cleavage of the pyridine ring.

Fast Atom Bombardment (FAB) is a soft ionization technique that is particularly useful for polar and thermally labile molecules, such as salts. In FAB-MS, the dihydrochloride salt could be analyzed directly, potentially showing an [M+H]⁺ ion corresponding to the protonated free base.

Table 3: Expected Key Mass Fragments for 2-(1-piperazinyl)nicotinamide

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

|---|---|

| 206 | [M]⁺ (Molecular ion of the free base) |

| 121 | [Nicotinamide - H]⁺ |

UV-Visible Spectrophotometry and Colorimetric Assays

UV-Visible spectrophotometry measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique is particularly useful for the quantitative analysis of compounds containing chromophores (light-absorbing groups).

The UV spectrum of "this compound" is expected to be dominated by the nicotinamide moiety, which contains a pyridine ring conjugated with a carbonyl group. Nicotinamide and its derivatives typically exhibit a strong absorption maximum (λmax) around 262 nm. nih.govresearchgate.net The piperazine component of the molecule does not possess significant chromophores and is not expected to contribute to the UV absorption in the 200-400 nm range. nist.gov The position of the λmax and the molar absorptivity can be influenced by the solvent polarity and pH. This characteristic absorption allows for the development of simple and rapid quantitative assays for the compound in various matrices, provided there are no interfering substances that absorb at the same wavelength.

Colorimetric assays for piperazine and its derivatives have also been reported. These methods typically involve a chemical reaction that produces a colored product, which can then be quantified using a spectrophotometer in the visible range. Such an assay could potentially be adapted for "this compound" if a specific reaction with either the piperazine or nicotinamide part of the molecule results in a unique colored product.

Table 4: UV-Visible Absorption Data for Nicotinamide Chromophore

| Parameter | Typical Value | Reference |

|---|---|---|

| λmax (in ethanol) | ~262 nm | japsonline.com |

Method Validation Protocols for Research Matrices (e.g., In Vitro Biological Systems)

For the quantification of "this compound" in research matrices such as in vitro biological systems (e.g., cell lysates, microsomal incubations), it is crucial to employ fully validated analytical methods to ensure the reliability and accuracy of the results. The validation process assesses various parameters of the method's performance.

Linearity and Calibration Range Determinations

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specific range. To determine linearity, a series of calibration standards at different concentrations are prepared in the matrix of interest. These standards are then analyzed, and a calibration curve is constructed by plotting the analytical response versus the concentration.

The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. The relationship between concentration and response is typically evaluated using linear regression analysis, with a correlation coefficient (R²) close to 1.0 indicating a strong linear relationship. japsonline.com

Table 5: Illustrative Linearity Data for an HPLC-UV Method

| Concentration (µg/mL) | Instrument Response (Peak Area) |

|---|---|

| 0.1 | 15,234 |

| 0.5 | 74,987 |

| 1.0 | 151,056 |

| 5.0 | 755,123 |

| 10.0 | 1,509,876 |

| 25.0 | 3,765,432 |

| Linear Regression Output | |

| Slope | 150,500 |

| Intercept | 850 |

| Correlation Coefficient (R²) | 0.9998 |

Accuracy and Precision Assessments

Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of agreement among a series of measurements of the same sample. Both are typically assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.

Accuracy is expressed as the percentage of the nominal concentration (% Recovery), and precision is expressed as the relative standard deviation (%RSD). fda.gov These assessments are performed both within a single analytical run (intra-day precision) and across multiple runs on different days (inter-day precision).

Table 6: Illustrative Accuracy and Precision Data

| QC Level | Nominal Conc. (µg/mL) | Intra-day Accuracy (% Recovery) | Intra-day Precision (%RSD) | Inter-day Accuracy (% Recovery) | Inter-day Precision (%RSD) |

|---|---|---|---|---|---|

| Low | 0.3 | 102.5 | 4.1 | 104.2 | 5.5 |

| Medium | 8.0 | 98.9 | 2.5 | 99.5 | 3.1 |

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.

The LOQ is often established as the lowest concentration on the calibration curve. These limits can be estimated based on the signal-to-noise ratio (S/N) of the analytical signal, where the LOD is typically defined as an S/N of 3:1, and the LOQ as an S/N of 10:1. europa.eu Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.

Table 7: Illustrative LOD and LOQ Values

| Parameter | Method | Value (µg/mL) |

|---|---|---|

| Limit of Detection (LOD) | Signal-to-Noise (3:1) | 0.03 |

Evaluation of Matrix Effects

In bioanalytical method development, particularly when employing techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), the evaluation of matrix effects is a critical step to ensure accuracy and reliability. eijppr.combioanalysis-zone.commedipharmsai.com Matrix effects are the alteration of analyte ionization, leading to either suppression or enhancement of the signal, due to the presence of co-eluting, undetected components in the sample matrix. eijppr.commedipharmsai.com For a compound such as this compound, which would typically be analyzed in biological matrices like plasma, serum, or urine, a thorough assessment of these effects is necessary.

The primary sources of matrix effects in biological samples are endogenous components such as phospholipids, fatty acids, and metabolites, which can interfere with the ionization process of the target analyte. eijppr.com Exogenous sources, including dosing vehicles and anticoagulants, can also contribute to these effects. Given the polar nature of the piperazine and nicotinamide moieties, ion-suppression effects are a significant concern, especially when using electrospray ionization (ESI).

Several approaches are utilized to investigate and mitigate matrix effects during the analysis of piperazine-containing compounds. A common technique is the post-extraction spike method. In this approach, the response of the analyte in a neat solution is compared to its response when spiked into an extracted blank matrix from multiple sources. The matrix factor (MF) is calculated as the ratio of the peak area of the analyte in the presence of the matrix to the peak area in the neat solution. An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement. eijppr.com

For instance, in the analysis of other piperazine derivatives, significant matrix effects have been observed in urine samples. semanticscholar.orgoup.com To counteract this, stable isotope-labeled internal standards (SIL-IS) are often employed. A SIL-IS for this compound would co-elute with the analyte and experience similar matrix effects, thus providing a reliable means of correction and ensuring accurate quantification. Another strategy is the use of matrix-matched calibrants, where the calibration standards are prepared in the same biological matrix as the samples to compensate for any signal alteration.

The development of a quantitative method for this compound would necessitate a rigorous validation of matrix effects, as stipulated by regulatory guidelines. This would involve assessing the matrix effect in at least six different lots of the biological matrix to account for inter-subject variability. The precision of the internal standard-normalized matrix factor should be within an acceptable range, typically ≤15% coefficient of variation (CV).

Table 1: Approaches to Evaluate and Mitigate Matrix Effects

| Method | Description | Advantages | Disadvantages |

| Post-Extraction Spike | Comparison of analyte response in neat solution versus extracted blank matrix. | Direct assessment of matrix effect. | Does not account for variability in extraction recovery. |

| Stable Isotope-Labeled Internal Standard (SIL-IS) | Use of an internal standard with the same chemical structure as the analyte but containing heavy isotopes. | Compensates for both matrix effects and variability in extraction recovery. | Synthesis of SIL-IS can be costly and time-consuming. |

| Matrix-Matched Calibrants | Preparation of calibration standards in the same biological matrix as the samples. | Compensates for matrix effects and extraction inefficiency. | Can be difficult to obtain large volumes of analyte-free matrix. |

| Standard Addition | Spiking known amounts of the analyte into the actual samples. | Highly accurate as it accounts for matrix effects in each individual sample. | Labor-intensive and not practical for high-throughput analysis. |

Application of Green Analytical Chemistry Principles in Method Development

The principles of Green Analytical Chemistry (GAC) are increasingly being integrated into the development of analytical methods to minimize the environmental impact and enhance the safety of laboratory practices. mdpi.com For the analysis of this compound, the application of GAC principles would involve a holistic approach, from sample preparation to the final analytical determination.

One of the core tenets of GAC is the reduction or elimination of hazardous solvents. In the context of analyzing a nicotinamide derivative, an eco-friendly gas chromatography-mass spectrometry (GC-MS) method developed for niacin (nicotinic acid) serves as a relevant example. mdpi.com This method utilized a direct injection approach, thereby minimizing sample preparation steps and the associated solvent consumption. mdpi.com Such an approach could potentially be adapted for this compound, especially for its nicotinamide moiety.

Miniaturization of sample preparation techniques is another key aspect of GAC. mdpi.com Techniques like solid-phase microextraction (SPME) and liquid-phase microextraction (LPME) significantly reduce the volume of solvents required for extraction compared to traditional liquid-liquid extraction (LLE) or solid-phase extraction (SPE). mdpi.com For a piperazine-containing compound, these microextraction techniques could offer a greener alternative for sample clean-up and pre-concentration from biological fluids.

The choice of chromatographic conditions also plays a vital role in the greenness of an analytical method. The use of shorter columns with smaller particle sizes, as seen in ultra-high-performance liquid chromatography (UHPLC), can lead to faster analysis times and a significant reduction in mobile phase consumption. Furthermore, replacing toxic organic solvents like acetonitrile and methanol with more environmentally benign alternatives such as ethanol or supercritical fluids (in supercritical fluid chromatography, SFC) is a primary goal of GAC. Research into the synthesis of piperazine derivatives has also highlighted methods that align with green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, which can indirectly contribute to greener analytical standards by providing purer reference materials with fewer hazardous synthesis byproducts. rsc.orgnih.gov

Table 2: Application of Green Analytical Chemistry Principles

| GAC Principle | Application in Method Development for this compound | Potential Benefits |

| Solvent Reduction and Replacement | - Use of microextraction techniques (SPME, LPME).- Employing UHPLC with shorter columns.- Investigating greener mobile phases (e.g., ethanol-based) or SFC. | - Reduced environmental pollution.- Lower solvent purchase and disposal costs.- Improved operator safety. |

| Miniaturization | - Decreasing sample and reagent volumes.- Utilizing microfluidic devices ("lab-on-a-chip"). | - Less waste generation.- Reduced consumption of valuable samples.- Potential for high-throughput analysis. |

| Energy Efficiency | - Faster analysis times with UHPLC.- Use of analytical instrumentation with lower power consumption. | - Reduced carbon footprint.- Lower operational costs. |

| Waste Reduction | - Direct injection techniques where feasible.- On-line sample preparation to minimize manual steps and waste. | - Less hazardous waste requiring disposal.- Simpler and safer laboratory workflow. |

Computational Chemistry and in Silico Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to another to form a stable complex. It is frequently used to understand how a ligand, such as a derivative of 2-(1-piperazinyl)nicotinamide, might interact with the binding site of a protein target.

Docking studies on related piperazine (B1678402) and nicotinamide-containing compounds have been instrumental in elucidating their mechanisms of action. For instance, in silico predictions for 1-piperazine indole hybrids with nicotinamide (B372718) analogs have been used to explore potential lead compounds for diseases like Trypanosomiasis by targeting the enzyme phosphofructokinase. nih.gov Similarly, docking studies of piperazine derivatives have identified potential binding modes with targets like the 5-HT1A receptor, which is relevant for antidepressant activity. tandfonline.com

The primary goal of docking is to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the target's active site. For example, studies on piperazine-substituted compounds targeting Poly(ADP-ribose) polymerase 1 (PARP-1) revealed critical interactions with residues like Gly863, Asp766, and Tyr907. nih.gov The nicotinamide moiety, being a mimic of the NAD+ cofactor, often forms crucial hydrogen bonds that anchor the ligand in the binding pocket. nih.gov These interactions are quantified by a scoring function, which estimates the binding affinity and ranks potential poses.

| Compound Class | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| Piperazine-substituted naphthoquinone | PARP-1 | -7.37 | Gly863, Asp766, Tyr907 | nih.gov |

| Piperazine-pyridazine derivative | dCTPase | -4.649 (Glide Gscore) | Involves pyridazine and carboxamide nucleus | researchgate.net |

| Piperazine derivative (Compound 6a) | 5-HT1A Receptor | Not specified | Interactions investigated on a molecular level | tandfonline.com |

| Nicotinamide-based derivative (Compound 10) | VEGFR-2 | Not specified | Binding confirmed by MD simulations | mdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of particles vary.

For compounds containing piperazine or nicotinamide scaffolds, MD simulations are crucial for validating docking poses and assessing the stability of the predicted interactions. mdpi.comnih.gov Researchers analyze metrics such as the root-mean-square deviation (RMSD) to evaluate the stability of the ligand within the binding pocket and the root-mean-square fluctuation (RMSF) to identify flexible regions of the protein. mdpi.commdpi.com Simulations lasting hundreds of nanoseconds can confirm whether key hydrogen bonds and other interactions observed in docking are maintained in a more realistic, solvated environment. mdpi.comacs.org

Furthermore, MD simulations are used to explore the conformational landscape of the ligand itself. The flexibility of the piperazine ring and the rotational freedom around the bond connecting it to the nicotinamide ring are critical for its ability to adapt to the shape of a binding site. nih.gov Conformational analysis studies have shown that for some 2-substituted piperazines, the axial conformation is preferred, which can orient key nitrogen atoms in a specific way that mimics endogenous ligands. nih.gov

| Compound/System | Simulation Duration | Key Findings | Reference |

|---|---|---|---|

| Piperazine derivatives with Histamine H3/Sigma-1 Receptors | 500 ns | Examined compound pose stability and interaction frequency. | nih.gov |

| Phenyl-piperazine scaffolds with eIF4A1 | 300 ns | Evaluated binding and energetics, noting interdomain closure. | acs.org |

| Nicotinamide derivative with VEGFR-2 | 100 ns | Confirmed great stability in the active site; average RMSD was stable. | mdpi.com |

| Piperazine-substituted inhibitors with PARP-1 | 100 ns | Validated docking results and the importance of key interactions. | nih.gov |

Quantum Mechanical (QM) Calculations and Hybrid QM/MM Methods for Electronic Properties

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules, providing insights into properties that cannot be accurately described by classical molecular mechanics. These methods can be used to determine optimized geometries, charge distributions, and reaction energetics. For complex systems like a ligand in an enzyme's active site, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are employed. binarystarchem.ca In this approach, the reactive center (e.g., the ligand and key active site residues) is treated with a high-level QM method, while the rest of the protein and solvent are handled by a more computationally efficient MM force field. binarystarchem.ca

A QM/MM study of nicotinamidase, an enzyme that hydrolyzes nicotinamide, elucidated its catalytic mechanism in detail. nih.gov The calculations revealed the roles of specific amino acid residues in deprotonating a water molecule and activating the nucleophile, as well as the function of a Zn-binding site as a Lewis acid. nih.gov Such studies could be applied to 2-(1-piperazinyl)nicotinamide to understand its chemical reactivity, metabolic stability, and the precise nature of its interactions with a target, going beyond the classical descriptions provided by docking and MD.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By identifying the physicochemical properties (descriptors) that correlate with activity, a predictive model can be built.

For piperazine-containing compounds, QSAR models have been successfully developed for a wide range of biological activities, including antidepressant, antimalarial, and hypnotic effects. nih.govresearchgate.netnih.gov The process involves:

Data Set Assembly : A collection of analogs with experimentally measured biological activities is gathered.

Descriptor Calculation : Various molecular descriptors are calculated for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), and physicochemical properties (e.g., lipophilicity as logP).

Model Building : Statistical methods, such as multiple linear regression (MLR), are used to create an equation that links the descriptors to the biological activity.

Validation : The model's predictive power is rigorously tested using internal (e.g., cross-validation) and external validation sets.

A QSAR study on 1-(2-pyrimidinyl)piperazine derivatives found that hypnotic activity initially increased with lipophilicity but then dropped significantly for compounds with a logP greater than 2.5. nih.gov Such models can guide the synthesis of new derivatives of 2-(1-piperazinyl)nicotinamide by predicting which modifications are likely to enhance biological activity.

| Compound Series | Biological Activity | Key Descriptors/Findings | Statistical Parameters | Reference |

|---|---|---|---|---|

| Aryl-piperazine derivatives | Antimalarial | Model links molecular structure to potency against P. falciparum. | Predictive QSAR models were developed. | researchgate.net |

| 1-(2-pyrimidinyl)piperazine derivatives | Hypnotic | Activity increases with lipophilicity up to log P > 2.5. | Not specified | nih.gov |

| Piperazine derivatives | Antidepressant (MAO inhibition) | A multistep virtual screening protocol including QSAR was used. | Not specified | nih.gov |

Virtual Screening and Library Design for Novel Derivatives

Virtual screening is a computational approach used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This method can be ligand-based, searching for molecules similar to a known active compound, or structure-based, docking compounds into the target's binding site.

Using the 2-(1-piperazinyl)nicotinamide scaffold as a starting point, or "seed" structure, a virtual screening campaign could be launched to explore vast chemical databases for new potential inhibitors. rsc.org For example, a multistep screening protocol involving pharmacophore modeling followed by molecular docking was used to identify potential monoamine oxidase inhibitors from a library of piperazine-based compounds. nih.gov

Complementing this is computational library design, where new molecules are constructed in silico before synthesis. Based on the structure-activity relationships derived from QSAR or the binding mode information from docking studies, novel derivatives of 2-(1-piperazinyl)nicotinamide can be designed. This allows for the systematic exploration of chemical space around the core scaffold to optimize properties like potency, selectivity, and pharmacokinetic profiles.

Computational Prediction of Binding Affinities

While docking scores provide a rapid way to rank compounds, more accurate methods are often needed to predict binding affinity. Techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) are used to calculate the free energy of binding for a ligand-protein complex. These methods are typically applied to snapshots taken from an MD simulation trajectory.

Studies on piperazine and nicotinamide derivatives have successfully used these methods to refine binding predictions. For instance, MM/GBSA analyses of piperazine-substituted PARP-1 inhibitors revealed binding affinities ranging from -43.77 to -62.87 kcal/mol, helping to identify the most promising candidates. nih.govacs.org Similarly, the binding of a nicotinamide-based derivative to VEGFR-2 was confirmed with a calculated binding energy of -38.36 Kcal/Mol using MM-GBSA. mdpi.com These more rigorous calculations provide a quantitative measure of binding strength that can be correlated with experimental values like IC50 or Ki, offering a more reliable guide for lead optimization. arxiv.orgfrontiersin.org

| Compound Class | Protein Target | Method | Predicted Binding Energy (kcal/mol) | Reference |

|---|---|---|---|---|

| Piperazine-substituted naphthoquinone (Compound 13) | PARP-1 | MM/GBSA | -62.87 | nih.gov |

| Piperazine-substituted naphthoquinone (Compound 5) | PARP-1 | MM/GBSA | -52.51 | nih.gov |

| Nicotinamide-based derivative (Compound 10) | VEGFR-2 | MM-GBSA | -38.36 | mdpi.com |

Future Prospects and Emerging Research Avenues

Design and Synthesis of Next-Generation Analogs with Enhanced Specificity

The foundation of advancing any therapeutic candidate lies in the strategic design and synthesis of next-generation analogs. For 2-(1-piperazinyl)nicotinamide dihydrochloride (B599025), medicinal chemists can employ several established and innovative strategies to create derivatives with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of the core structure, 2-(piperazin-1-yl)nicotinamide, has been documented, providing a crucial starting point for creating a library of analogs. chemicalbook.com Future synthetic efforts will likely focus on systematic modifications of both the piperazine (B1678402) and nicotinamide (B372718) rings.

Key Synthetic Strategies:

Piperazine Ring Modification: The piperazine moiety is a common feature in many FDA-approved drugs and is known for its ability to influence properties like solubility and basicity. nih.govtandfonline.com Synthetic modifications can include N-alkylation or N-arylation to explore interactions with target proteins. nih.gov Introducing substituents on the carbon atoms of the piperazine ring can also reduce its conformational flexibility, potentially locking the molecule into a more active conformation. tandfonline.com

Nicotinamide Core Substitution: The nicotinamide ring offers multiple positions for substitution to probe structure-activity relationships (SAR). nih.gov Techniques such as palladium-catalyzed Buchwald-Hartwig coupling and aromatic nucleophilic substitution (SNAr) are powerful methods for attaching various functional groups to the pyridine (B92270) core, thereby modulating the electronic and steric properties of the molecule. nih.gov

Bioisosteric Replacement: A key strategy involves the replacement of certain functional groups with others that have similar physical or chemical properties, a technique known as bioisosteric replacement. For instance, the amide group could be replaced with other motifs like an oxadiazole, which has been shown to improve biological activity in other nicotinamide derivatives. nih.gov

By creating a diverse library of such analogs, researchers can systematically investigate the SAR to identify compounds with enhanced specificity for their biological targets, minimizing off-target effects.

Innovations in High-Throughput Screening Methodologies for Derivative Discovery

Once a library of novel analogs has been synthesized, the next critical step is to efficiently screen them for biological activity. High-throughput screening (HTS) allows for the rapid testing of thousands of compounds. Innovations in HTS technologies are crucial for accelerating the discovery of promising derivatives of 2-(1-piperazinyl)nicotinamide dihydrochloride.

Given the nicotinamide core, many screening efforts will likely target enzymes involved in NAD+ biosynthesis and metabolism, which are implicated in various diseases, including cancer and metabolic disorders. nih.govresearchgate.net

Advanced HTS Assays:

| Assay Type | Target Enzyme Class | Principle | Reference |

| Fluorometric Assays | Nicotinamide Phosphoribosyltransferase (Nampt) | Measures the fluorescence of a derivative formed from the enzymatic product, nicotinamide mononucleotide (NMN). | nih.govresearchgate.net |

| Fluorometric Assays | Nicotinamide N-Methyltransferase (NNMT) | Detects a fluorescent signal generated from a thiol probe reacting with homocysteine, a product of the NNMT reaction pathway. | tribioscience.com |

| Whole-Cell Assays | Nicotinamidases | Utilizes the ability of the enzymatic product (nicotinic acid) to form colored complexes with stable iron salts, allowing for visual screening. | nih.gov |

| Mass Spectrometry-Based Assays | Nicotinamide N-Methyltransferase (NNMT) | Directly measures the formation of the product, 1-methylnicotinamide (MNA), using techniques like hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS). This label-free method offers high speed and versatility. | researchgate.net |

These advanced screening platforms provide robust and efficient ways to identify lead compounds from large chemical libraries, significantly expediting the early stages of drug discovery. nih.gov